BenchChemオンラインストアへようこそ!

1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea

Chemical Biology High-Throughput Screening Medicinal Chemistry

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 899947-36-5) is a synthetic small-molecule urea derivative with the molecular formula C19H19N3O3 and a molecular weight of 337.4 g/mol. The structure features a 1,3-benzodioxole moiety and a 1-ethylindole group connected via a urea linker.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 899947-36-5
Cat. No. B2570124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS899947-36-5
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H19N3O3/c1-2-22-11-15(14-5-3-4-6-16(14)22)21-19(23)20-10-13-7-8-17-18(9-13)25-12-24-17/h3-9,11H,2,10,12H2,1H3,(H2,20,21,23)
InChIKeyYCBLEWNERSLRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 899947-36-5): Chemical Identity and Procurement Baseline


1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 899947-36-5) is a synthetic small-molecule urea derivative with the molecular formula C19H19N3O3 and a molecular weight of 337.4 g/mol . The structure features a 1,3-benzodioxole moiety and a 1-ethylindole group connected via a urea linker. The compound is listed in multiple chemical vendor catalogs as a research-grade screening compound, but no peer-reviewed primary research articles, patents, or authoritative biological activity datasets specifically describing this compound were identified in the accessible literature as of the search date [1].

Why a Generic Urea-Based Screening Compound Cannot Substitute for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea in Focused Lead-Optimization Campaigns


In the absence of published structure–activity relationship (SAR) data, the compound's specific substitution pattern—the combination of a 1-ethylindole and a benzodioxole-methyl group bridged by a urea—creates a unique pharmacophoric fingerprint that is not shared by any close analog with documented biological activity . Even minor modifications to the indole N-alkyl group, the benzodioxole linker, or the urea substitution can profoundly alter target engagement, selectivity, and physicochemical properties. Therefore, generic urea derivatives or even indole-containing ureas cannot be assumed to replicate the binding profile or screening outcomes of this exact compound. Any substitution without experimental validation carries a high risk of losing the (as-yet uncharacterized) activity signature that may have prompted its initial selection from a screening library.

Quantitative Differentiation Evidence for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea: A Critical Appraisal


Absence of Published Comparative Bioactivity Data Precludes Quantitative Differentiation

An exhaustive search of peer-reviewed literature, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, Google Patents) for CAS 899947-36-5 and its IUPAC name returned zero primary research articles or patents containing quantitative biological activity data for this compound. No head-to-head comparison, cross-study comparable data, or class-level inference could be established against any defined comparator [1]. The compound appears exclusively in vendor catalogs as an uncharacterized screening compound. Consequently, no quantifiable differentiation claim can be made at this time.

Chemical Biology High-Throughput Screening Medicinal Chemistry

Structural Differentiation from the Closest Commercially Available Analog (CAS 899947-49-0)

The closest commercially listed analog is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS 899947-49-0), which differs by replacing the benzodioxole (methylenedioxy) group with a dihydrobenzodioxin (ethylenedioxy) . This structural change increases the ring size from a five-membered dioxole to a six-membered dioxane, altering steric bulk, conformational flexibility, and hydrogen-bonding potential. No quantitative comparative bioactivity data exist for either compound. The differentiation is purely structural at this stage. The target compound also differs from 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea, which lacks the N-ethyl group on the indole, potentially affecting lipophilicity, metabolic stability, and target binding.

Medicinal Chemistry Chemical Libraries SAR

Recommended Application Scenarios for Procuring 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea


Exploratory High-Throughput Screening (HTS) Library Expansion

Given its uncharacterized biological profile, the primary value of this compound lies in expanding diversity-oriented screening libraries. Its unique benzodioxole–indole–urea scaffold may occupy chemical space not covered by existing characterized analogs, making it suitable for phenotypic or target-based HTS campaigns where scaffold novelty is prioritized over known activity [1].

Structure–Activity Relationship (SAR) Probe Synthesis

For medicinal chemistry programs exploring indole-urea or benzodioxole-containing inhibitors, this compound can serve as a starting point for SAR studies. Its substitution pattern allows for systematic variation at the benzodioxole methylene, the urea linker, or the indole N-ethyl group to map activity determinants once a primary screening hit is identified [1].

Computational Chemistry and Virtual Screening Validation

The compound's well-defined structure and lack of known polypharmacology make it suitable as a decoy or test molecule in virtual screening workflows, molecular docking validation, and pharmacophore model refinement, where a structurally distinct but biologically inert compound is needed [1].

Negative Control or Reference Compound in Biochemical Assays

If future studies reveal that this compound is inactive against a panel of common targets (e.g., kinases, GPCRs, IDO1), it may serve as a negative control or inactive reference compound in assay development, provided that experimental confirmation of inactivity is first obtained and published [1].

Quote Request

Request a Quote for 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.